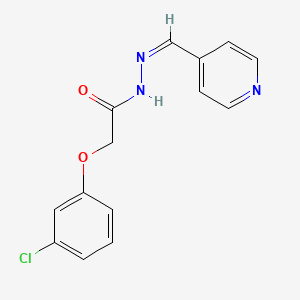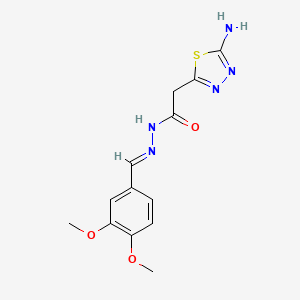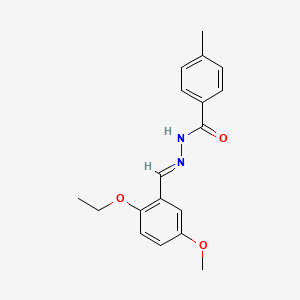
2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide, also known as CPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPAA is a hydrazone derivative that is synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of 2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide is not fully understood. However, it is believed to act through multiple pathways. 2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide has also been shown to inhibit bacterial growth by disrupting the bacterial membrane.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10. Additionally, 2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide in lab experiments is its simple and efficient synthesis method. 2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide is also stable under various conditions, making it easy to handle in lab experiments. However, one limitation of using 2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide is not fully understood, which can make it difficult to interpret results in some experiments.
Orientations Futures
There are several future directions for further research on 2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide. One direction is to further investigate the mechanism of action of 2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide. Understanding the exact pathways through which 2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide exerts its therapeutic effects can help in the development of more targeted therapies. Another direction is to study the potential of 2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide as an anti-viral agent. 2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide has shown potential to inhibit the growth of certain viruses, and further research can help determine its efficacy in treating viral infections. Additionally, future research can explore the potential of 2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide in combination with other drugs for cancer treatment.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide has shown potential therapeutic properties in various scientific research studies. It has been studied as an anti-inflammatory, anti-cancer, and anti-bacterial agent. 2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(3-chlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide has exhibited antibacterial activity against various bacterial strains.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-2-1-3-13(8-12)20-10-14(19)18-17-9-11-4-6-16-7-5-11/h1-9H,10H2,(H,18,19)/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZAAJNMFIEBCJ-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C\C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N'-[(Z)-pyridin-4-ylmethylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-5-[(2,6-dimethoxybenzoyl)amino]benzamide](/img/structure/B3865898.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3865902.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865916.png)
![N-(2-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3865929.png)


![2,4-dibromo-6-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B3865973.png)
![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3865974.png)

![N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide](/img/structure/B3865985.png)
![2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3865993.png)
![3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B3865994.png)